molecular formula C6H5Cl2N3 B1377359 5-Chloroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1427378-64-0

5-Chloroimidazo[1,2-a]pyrazine hydrochloride

Cat. No. B1377359
M. Wt: 190.03 g/mol
InChI Key: SQTVOOWYYAFFON-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 . It belongs to the class of imidazo-pyrazines .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in various studies .


Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride is characterized by a high dipole moment that subtends π-π stacking interactions . This property contributes to unique applications in molecular recognition .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is known for its reactivity and has been used in various chemical reactions . For instance, straightforward calculations such as determinations of pKa values and N-basicities have allowed the development of a set of organometallic reactions for the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine .


Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a white to off-white crystalline powder that is highly soluble in water. It has a molecular weight of 190.03 Da .

Scientific Research Applications

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the CAS Number: 1427378-64-0 . It is often used in the field of organic synthesis and drug development .

Imidazo[1,2-a]pyrazine, the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .

One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .

The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .

Imidazo[1,2-a]pyrazine , the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .

One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .

The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .

Imidazo[1,2-a]pyrazine , the core structure of this compound, acts as a versatile scaffold in organic synthesis and drug development . This structure has been the focus of many studies due to its reactivity and multifarious biological activity .

One specific application of a derivative of this compound is in the development of inhibitors for Mtb pantothenate synthetase (PS) . This enzyme is involved in the biosynthesis of pantothenate, a precursor of coenzyme A, in Mycobacterium tuberculosis . Inhibitors of this enzyme could potentially be used in the treatment of tuberculosis .

The experimental procedures for the synthesis and testing of these inhibitors involve complex organic chemistry techniques and biological assays . The results of these studies have shown that certain derivatives of imidazo[1,2-a]pyrazine can effectively inhibit Mtb PS, with some compounds showing no cytotoxicity against a mouse macrophage cell line .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

While specific future directions for 5-Chloroimidazo[1,2-a]pyrazine hydrochloride are not mentioned in the search results, imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests potential future developments in this area.

properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTVOOWYYAFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroimidazo[1,2-a]pyrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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